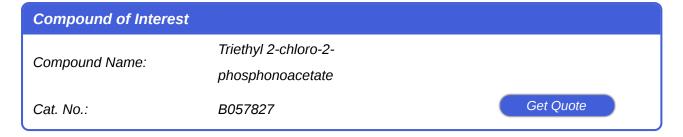


An In-depth Technical Guide to Triethyl 2-chloro-2-phosphonoacetate (C8H16ClO5P)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 2-chloro-2-phosphonoacetate, with the molecular formula C8H16ClO5P, is a versatile organophosphorus reagent of significant interest in synthetic organic chemistry. Its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool for the stereoselective synthesis of α -chloro- α , β -unsaturated esters. These products serve as valuable intermediates in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of **Triethyl 2-chloro-2-phosphonoacetate**, detailed experimental protocols for its synthesis and application, and an exploration of its role in contemporary drug discovery and agrochemical research. While specific experimental data for this chlorinated derivative is limited in publicly available literature, this guide leverages data from its closely related analog, triethyl phosphonoacetate, to provide a thorough and practical resource.

Introduction

Triethyl 2-chloro-2-phosphonoacetate is a functionalized phosphonate ester that plays a crucial role as a C-C bond formation reagent. Its unique structure, featuring a chlorine atom at the α -position to both the phosphonate and the ester functionalities, imparts distinct reactivity, enabling the synthesis of halogenated organic molecules. The primary application of this reagent is in the Horner-Wadsworth-Emmons (HWE) reaction, which facilitates the creation of



carbon-carbon double bonds with a high degree of stereocontrol.[1] This reaction is fundamental in the synthesis of complex organic molecules, including those with potential biological activity. This guide aims to provide researchers and professionals in drug development and agrochemical science with a detailed understanding of this reagent's properties and applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **Triethyl 2-chloro-2-phosphonoacetate** is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

Table 1: Physicochemical Properties of Triethyl 2-chloro-2-phosphonoacetate

Property	Value	Reference
Molecular Formula	C8H16ClO5P	[2]
Molecular Weight	258.64 g/mol	[2]
CAS Number	7071-12-7	[2]
Appearance	Clear colorless to pale yellow liquid	[2]
Density	1.21 g/mL at 25 °C	
Boiling Point	93-95 °C at 0.01 mmHg	
Refractive Index (n20/D)	1.446	
Purity	≥ 98% (by 31P NMR)	[2]
Storage	Store at room temperature	[2]
Predicted XlogP	1.2	[3]

Spectral Data

Detailed spectral data for **Triethyl 2-chloro-2-phosphonoacetate** is not widely available in the public domain. However, the spectral characteristics can be inferred from its structure and by



comparison with its non-chlorinated analog, triethyl phosphonoacetate. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups (triplets and quartets). The methine proton (CH) signal would be a key diagnostic peak, likely appearing as a doublet due to coupling with the phosphorus atom.
- 13C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon, the α-carbon attached to the chlorine and phosphorus atoms, and the carbons of the ethyl groups. The α-carbon signal is expected to be a doublet due to 1JC-P coupling.
- 31P NMR: The phosphorus-31 NMR spectrum is a crucial tool for characterizing this
 compound and assessing its purity.[2] It is expected to exhibit a single resonance, with a
 chemical shift characteristic of a phosphonate ester. For comparison, the 31P NMR chemical
 shift of triethyl phosphonoacetate is in the range of δ 12.1-13.3 ppm.[4]

Mass Spectrometry (MS)

The mass spectrum of **Triethyl 2-chloro-2-phosphonoacetate** would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Predicted mass spectrometry data for various adducts are presented in Table 2.[3]

Table 2: Predicted Mass Spectrometry Data for **Triethyl 2-chloro-2-phosphonoacetate** Adducts[3]

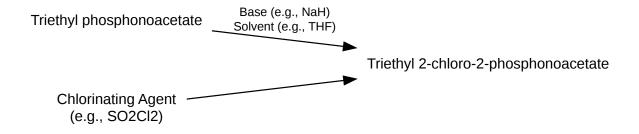


Adduct	m/z
[M+H]+	259.04968
[M+Na]+	281.03162
[M-H]-	257.03512
[M+NH4]+	276.07622
[M+K]+	297.00556

Experimental Protocols Synthesis of Triethyl 2-chloro-2-phosphonoacetate (Hypothetical Protocol)

A detailed, validated experimental protocol for the synthesis of **Triethyl 2-chloro-2-phosphonoacetate** is not readily available in the literature. However, a plausible synthetic route would involve the chlorination of triethyl phosphonoacetate. The following is a hypothetical protocol based on general chemical principles.

Reaction Scheme:



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Caption: Hypothetical synthesis of **Triethyl 2-chloro-2-phosphonoacetate**.

Materials:

Triethyl phosphonoacetate



- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Sulfuryl chloride (SO2Cl2)
- Anhydrous hexanes
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO4)

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
- Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.
- Add anhydrous THF to the flask to create a slurry.
- Cool the slurry to 0 °C in an ice bath.
- Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.
- Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.
- Cool the reaction mixture to -78 °C.
- Slowly add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous THF.
- Stir the reaction at -78 °C and monitor by TLC until the starting material is consumed.



- Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
- Extract the mixture with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation.

Purification

Purification of the crude product is typically achieved by vacuum distillation to yield the pure **Triethyl 2-chloro-2-phosphonoacetate** as a clear, colorless to pale yellow liquid.[2]

Horner-Wadsworth-Emmons (HWE) Reaction Protocol

The following is a general protocol for the HWE reaction using a phosphonate reagent like **Triethyl 2-chloro-2-phosphonoacetate** with an aldehyde.

Materials:

- Triethyl 2-chloro-2-phosphonoacetate
- Aldehyde
- Base (e.g., Sodium hydride, DBU)
- Anhydrous solvent (e.g., THF)
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO4)

Procedure:



- In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of the phosphonate reagent (1.0 equivalent) in the anhydrous solvent.
- Cool the solution to 0 °C.
- Add the base (1.1 equivalents) portion-wise and stir for 30-60 minutes to generate the phosphonate carbanion.
- Slowly add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with saturated aqueous NH4Cl solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
- Purify the resulting α -chloro- α , β -unsaturated ester by flash column chromatography.

Mechanism of Action: The Horner-Wadsworth-Emmons Reaction

The HWE reaction is a modification of the Wittig reaction and proceeds through a well-established mechanism.[1] The key steps involving **Triethyl 2-chloro-2-phosphonoacetate** are:

- Deprotonation: A base removes the acidic proton at the α -position to form a stabilized phosphonate carbanion.
- Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone.
- Oxaphosphetane Formation: This leads to the formation of a cyclic intermediate, an oxaphosphetane.



 Elimination: The oxaphosphetane collapses to form the alkene and a water-soluble phosphate byproduct, which is easily removed during workup.[1]

The HWE reaction generally favors the formation of the (E)-alkene.[1]



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Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Applications in Drug Development and Agrochemical Research

Triethyl 2-chloro-2-phosphonoacetate is a valuable building block in the synthesis of compounds for pharmaceutical and agrochemical applications.[2] The introduction of a chlorine atom can significantly modulate the biological activity of a molecule.

Pharmaceutical Research

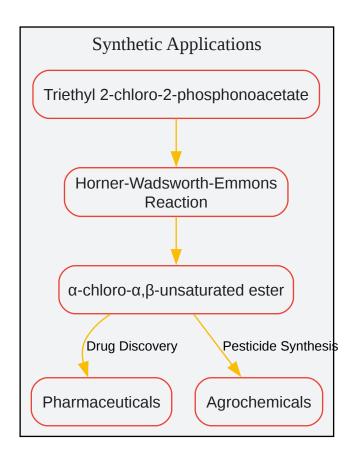
This reagent plays a role in the development of pharmaceuticals by enabling the synthesis of compounds that can target specific biological pathways. [2] The α -chloro- α , β -unsaturated esters formed can act as Michael acceptors or be further functionalized to create complex molecular architectures for potential drug candidates. While specific signaling pathways are not detailed in the available literature, the ability to synthesize halogenated intermediates is crucial in medicinal chemistry for enhancing drug efficacy and metabolic stability.

Agrochemical Development

In the field of agrochemicals, **Triethyl 2-chloro-2-phosphonoacetate** serves as an intermediate in the synthesis of novel pesticides.[2] The resulting phosphonate derivatives are



explored for their potential as herbicides and insecticides.[2] The presence of the chlorine atom can enhance the potency and spectrum of activity of these agrochemicals.



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Caption: Applications of **Triethyl 2-chloro-2-phosphonoacetate**.

Safety and Handling

Triethyl 2-chloro-2-phosphonoacetate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Triethyl 2-chloro-2-phosphonoacetate is a specialized and valuable reagent for the synthesis of α -chloro- α , β -unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its utility in



creating key intermediates for pharmaceutical and agrochemical research underscores its importance in modern organic synthesis. While a comprehensive set of experimental data for this specific compound is not fully available in the public domain, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and its primary applications. Further research into the specific biological targets and signaling pathways affected by its derivatives will undoubtedly expand its role in the development of new bioactive molecules.

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